molecular formula C11H12BrN5O3S2 B257359 5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B257359
M. Wt: 406.3 g/mol
InChI Key: ZDLCUQGKROPZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the thiadiazole moiety: This can be done through nucleophilic substitution reactions.

    Sulfonylation: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the bromine atom or the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to debrominated or reduced carboxamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme mechanisms or receptor interactions.

    Medicine: Potential therapeutic agent for diseases where inhibition of specific enzymes or receptors is beneficial.

    Industry: Used in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. Generally, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(methylsulfonyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives like:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H12BrN5O3S2

Molecular Weight

406.3 g/mol

IUPAC Name

5-bromo-2-methylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C11H12BrN5O3S2/c1-5(2)9-16-17-10(21-9)15-8(18)7-6(12)4-13-11(14-7)22(3,19)20/h4-5H,1-3H3,(H,15,17,18)

InChI Key

ZDLCUQGKROPZGC-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)S(=O)(=O)C

Origin of Product

United States

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